molecular formula C12H24N2O B13231937 3-Amino-1-(3,5-dimethylpiperidin-1-yl)-2,2-dimethylpropan-1-one

3-Amino-1-(3,5-dimethylpiperidin-1-yl)-2,2-dimethylpropan-1-one

Cat. No.: B13231937
M. Wt: 212.33 g/mol
InChI Key: HEXDKOQIONIPFK-UHFFFAOYSA-N
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Description

3-Amino-1-(3,5-dimethylpiperidin-1-yl)-2,2-dimethylpropan-1-one is a synthetic organic compound with a complex structure It features an amino group attached to a piperidine ring, which is further substituted with dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(3,5-dimethylpiperidin-1-yl)-2,2-dimethylpropan-1-one typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the amino group and the dimethyl substituents. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality. Safety measures are also crucial due to the potential hazards associated with the chemicals and reactions involved.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(3,5-dimethylpiperidin-1-yl)-2,2-dimethylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce different amine derivatives.

Scientific Research Applications

3-Amino-1-(3,5-dimethylpiperidin-1-yl)-2,2-dimethylpropan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Amino-1-(3,5-dimethylpiperidin-1-yl)-2,2-dimethylpropan-1-one exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The piperidine ring provides structural stability, allowing the compound to fit into binding sites with high affinity.

Comparison with Similar Compounds

Similar Compounds

    3-Aminopyridine: Similar in having an amino group attached to a heterocyclic ring.

    3-Aminopiperidine: Shares the piperidine ring structure but lacks the dimethyl substituents.

    2,2-Dimethylpropan-1-amine: Contains the dimethylpropan-1-amine moiety but lacks the piperidine ring.

Uniqueness

3-Amino-1-(3,5-dimethylpiperidin-1-yl)-2,2-dimethylpropan-1-one is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a wide range of molecular targets, making it a versatile compound in various applications.

Properties

Molecular Formula

C12H24N2O

Molecular Weight

212.33 g/mol

IUPAC Name

3-amino-1-(3,5-dimethylpiperidin-1-yl)-2,2-dimethylpropan-1-one

InChI

InChI=1S/C12H24N2O/c1-9-5-10(2)7-14(6-9)11(15)12(3,4)8-13/h9-10H,5-8,13H2,1-4H3

InChI Key

HEXDKOQIONIPFK-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C(=O)C(C)(C)CN)C

Origin of Product

United States

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